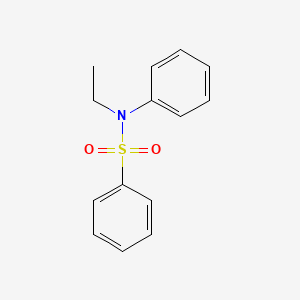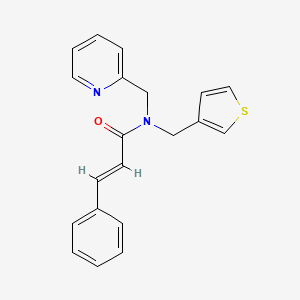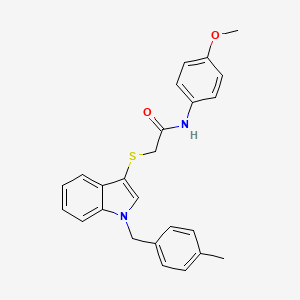![molecular formula C16H24N6O2 B2387920 2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine CAS No. 897758-47-3](/img/structure/B2387920.png)
2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine is a useful research compound. Its molecular formula is C16H24N6O2 and its molecular weight is 332.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
A notable application is in the field of heterocyclic chemistry, where novel compounds incorporating the morpholine and pyrimidine moieties have been synthesized and evaluated for their biological activities. For instance, novel derivatives involving morpholine and pyrimidine have shown promise in antimicrobial and antitubercular studies, highlighting the compound's significance in developing new therapeutic agents (Ho & Suen, 2013; Syed, Alagwadi, & Alegaon, 2013).
Antioxidant and Antiviral Properties
Research into the antioxidant and antiviral properties of compounds related to 2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine has unveiled significant findings. Compounds designed around this scaffold have been shown to possess high-efficiency antioxidants and potential antiviral activities, especially against specific strains of viruses (Aziz et al., 2021; Shamroukh et al., 2007).
Synthetic Methodologies and Chemical Properties
Studies on the synthesis and evaluation of compounds featuring the morpholine and pyrimidine units have provided insights into their chemical properties and reactivity. These findings are crucial for the design and development of new compounds with improved efficacy and specificity for various biological targets (Ouk et al., 2005; Deohate & Palaspagar, 2020).
Material Science and Photophysical Properties
In material science, the compound's derivatives have been studied for their photophysical properties, which are relevant for the development of optical materials and sensors. These studies emphasize the role of the structural modifications on the compound's optical properties and their potential applications in creating new materials with desired characteristics (Palion-Gazda et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks) which play a crucial role in cell cycle regulation .
Mode of Action
Related compounds have been found to inhibit cdk2, a protein kinase that is a target for cancer treatment . This inhibition could potentially halt the cell cycle, preventing the proliferation of cancer cells.
Biochemical Pathways
Compounds that inhibit cdks can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, which are downstream effects of CDK inhibition.
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines . This suggests that the compound could potentially induce cell death in cancer cells.
Properties
IUPAC Name |
2,6-dimethyl-4-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-11-9-22(10-12(2)24-11)16-18-14-13(8-17-20(14)3)15(19-16)21-4-6-23-7-5-21/h8,11-12H,4-7,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYOSIVCECGLOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=NN3C)C(=N2)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2387837.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2387841.png)
![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2387843.png)
![N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2387845.png)


![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)
![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate](/img/structure/B2387850.png)





